

Technical Support Center: D-Glucose-¹³C₆ NMR Spectral Analysis

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Compound of Interest		
Compound Name:	D-Glucose-13C6	
Cat. No.:	B025938	Get Quote

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Glucose-¹³C₆ NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly the issue of overlapping peaks in your spectra.

Troubleshooting Guide: Resolving Overlapping Peaks

Overlapping peaks in ¹³C NMR spectra of D-Glucose-¹³C₆ can complicate spectral assignment and quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these issues.

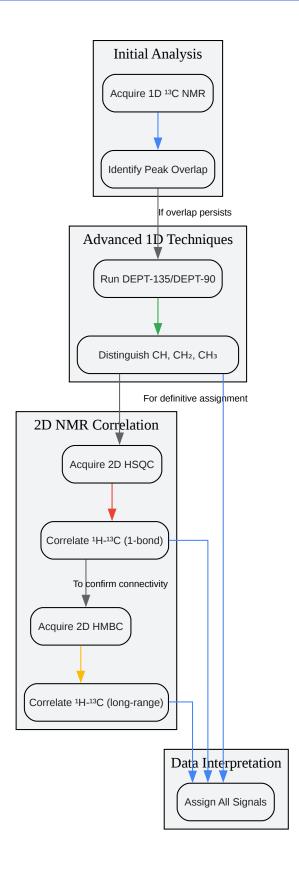
Problem: My ¹³C NMR spectrum of D-Glucose-¹³C₆ shows significant peak overlap, making it difficult to assign individual carbon signals.

This is a common issue due to the presence of α and β anomers of glucose in solution, whose signals are often close in chemical shift.[1]

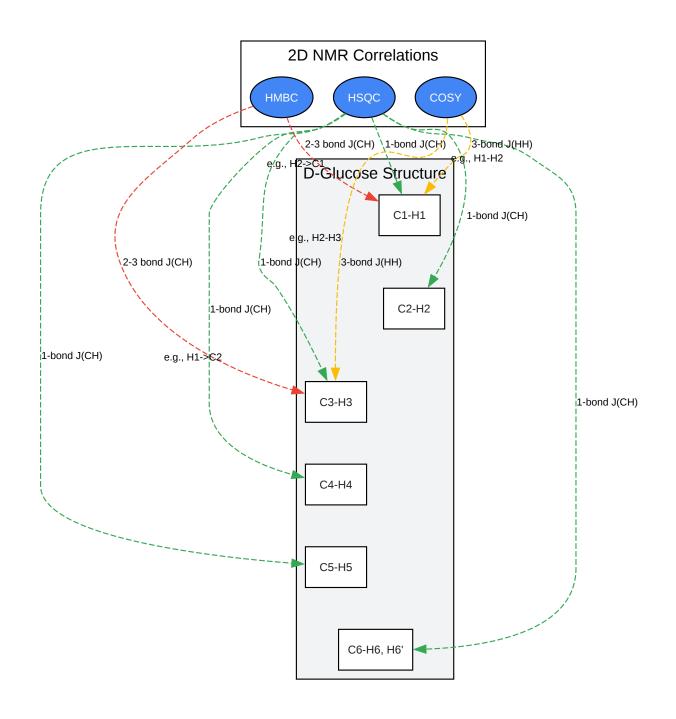
Solution Workflow

The following diagram outlines a recommended workflow for addressing peak overlap:









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References

- 1. benchchem.com [benchchem.com]
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